molecular formula C14H9BrF2O2S B10947603 (2E)-3-(4-bromothiophen-2-yl)-1-[3-(difluoromethoxy)phenyl]prop-2-en-1-one

(2E)-3-(4-bromothiophen-2-yl)-1-[3-(difluoromethoxy)phenyl]prop-2-en-1-one

Cat. No.: B10947603
M. Wt: 359.19 g/mol
InChI Key: SIIQNPMFXJEPRJ-SNAWJCMRSA-N
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Description

(E)-3-(4-BROMO-2-THIENYL)-1-[3-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-BROMO-2-THIENYL)-1-[3-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromo-2-thiophenecarboxaldehyde and 3-(difluoromethoxy)acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the chalcone.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and enhance product purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-BROMO-2-THIENYL)-1-[3-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone to its corresponding alcohol or alkane.

    Substitution: The bromine atom on the thienyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield epoxides, while reduction with NaBH4 can produce the corresponding alcohol.

Scientific Research Applications

(E)-3-(4-BROMO-2-THIENYL)-1-[3-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its efficacy as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (E)-3-(4-BROMO-2-THIENYL)-1-[3-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-Chloro-2-thienyl)-1-[3-(difluoromethoxy)phenyl]-2-propen-1-one
  • (E)-3-(4-Methyl-2-thienyl)-1-[3-(difluoromethoxy)phenyl]-2-propen-1-one
  • (E)-3-(4-Fluoro-2-thienyl)-1-[3-(difluoromethoxy)phenyl]-2-propen-1-one

Uniqueness

The presence of the bromine atom on the thienyl ring and the difluoromethoxy group on the phenyl ring distinguishes (E)-3-(4-BROMO-2-THIENYL)-1-[3-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE from its analogs. These substituents contribute to its unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H9BrF2O2S

Molecular Weight

359.19 g/mol

IUPAC Name

(E)-3-(4-bromothiophen-2-yl)-1-[3-(difluoromethoxy)phenyl]prop-2-en-1-one

InChI

InChI=1S/C14H9BrF2O2S/c15-10-7-12(20-8-10)4-5-13(18)9-2-1-3-11(6-9)19-14(16)17/h1-8,14H/b5-4+

InChI Key

SIIQNPMFXJEPRJ-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC(F)F)C(=O)/C=C/C2=CC(=CS2)Br

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C(=O)C=CC2=CC(=CS2)Br

Origin of Product

United States

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